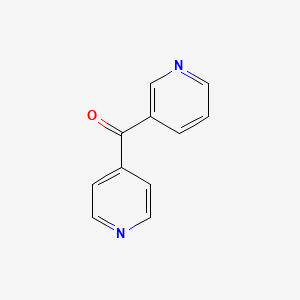

Pyridin-3-yl(pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

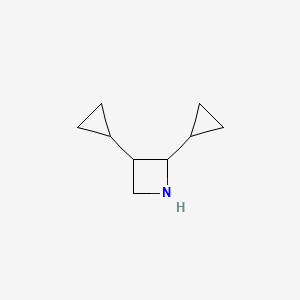

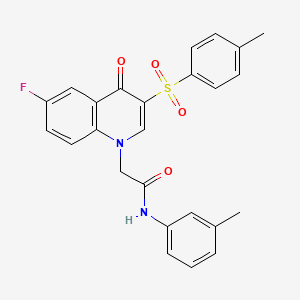

Pyridin-3-yl(pyridin-4-yl)methanone , also known as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone , is a heterocyclic compound with an intriguing structure. It combines a pyridine ring (pyridin-4-yl) and a pyrimidine moiety (2-aminopyrimidin-4-yl) linked through a methanone functional group. This compound has garnered interest due to its potential biological activities, especially as a protein kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach reported in the literature is the opening of the central pyrido[3,4-g]quinazoline ring to yield the desired (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives are prepared from the corresponding ketone precursor. Grignard reagents play a crucial role in the synthetic pathway. The overall goal is to explore the impact of planarity on protein kinase inhibitory potency within this series .

Molecular Structure Analysis

The molecular structure of Pyridin-3-yl(pyridin-4-yl)methanone features a fused pyridine-pyrimidine system. The planarity of this tricyclic scaffold is essential for maintaining its protein kinase inhibitory activity. Key substituents at the 10-position, as well as the pyrimidine and pyridine moieties, contribute to interactions with targeted protein kinases .

Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its synthesis often includes Grignard reactions, cyclization, and ketone reduction. Researchers have explored modifications to the central ring system to optimize biological activity. Understanding the reactivity of this compound is crucial for designing derivatives with improved properties .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. These derivatives have shown promising biological activities, including acting as inhibitors of receptor tyrosine kinase . The use of magnesium oxide nanoparticles in the synthesis process has been highlighted, indicating the compound’s role in facilitating the creation of bioactive molecules.

Anticancer Activity

Derivatives of Pyridin-3-yl(pyridin-4-yl)methanone have been evaluated for their anticancer activity, particularly against lung cancer cell lines. Some derivatives have demonstrated more cytotoxic activity than the reference drug imatinib, with one derivative showing ten-fold lower IC50 values .

Antibacterial and Antifungal Applications

The compound’s derivatives have been tested for antibacterial and antifungal activities against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species. They have shown higher activity than some existing drugs, with one derivative exhibiting significant minimum inhibitory concentration (MIC) values .

Antioxidant Properties

The antioxidant activity of Pyridin-3-yl(pyridin-4-yl)methanone derivatives has been studied using the DPPH method. The evaluated IC50 value was close to that of ascorbic acid, suggesting these derivatives could serve as potent antioxidants .

Pharmaceutical Research

In pharmaceutical research, the compound has been used to study the crystal structure of freebase Imatinib, a therapeutic agent for leukemia. The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups, which is crucial for understanding its interaction with the Abelson tyrosine kinase domain .

Diabetes and Related Disorders

Derivatives of the compound have shown potential in reducing blood glucose levels, which could be beneficial in the prevention and treatment of disorders such as hyperglycemia, diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, and cardiovascular diseases .

Anti-tubercular Agents

Novel substituted derivatives of Pyridin-3-yl(pyridin-4-yl)methanone have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This indicates the compound’s potential application in developing treatments for tuberculosis .

Antimycobacterial Substances

The compound has been involved in the efficient synthesis of N-(pyridin-4-yl) salicylamide derivatives. These compounds might serve as prospective wide-spectrum antimycobacterial substances, indicating the compound’s role in addressing mycobacterial infections .

Mechanism of Action

Target of Action

Pyridin-3-yl(pyridin-4-yl)methanone is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that play a crucial role in cellular processes such as cell division, signal transduction, and differentiation .

Mode of Action

The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation state of proteins, which can alter their function and lead to changes in cellular processes .

Biochemical Pathways

The inhibition of protein kinases by Pyridin-3-yl(pyridin-4-yl)methanone affects various biochemical pathways. These include pathways involved in cell division and signal transduction . The downstream effects of these changes can include altered cell growth and differentiation .

Result of Action

The molecular and cellular effects of Pyridin-3-yl(pyridin-4-yl)methanone’s action include changes in protein function due to altered phosphorylation states, and potential changes in cell growth and differentiation due to its effects on protein kinase pathways .

properties

IUPAC Name |

pyridin-3-yl(pyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNBEXFZRUHWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-yl(pyridin-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2893710.png)

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)

![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B2893723.png)

![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)